(6-Bromo-3-ethoxy-2-fluorophenyl)(methyl)sulfane
Description
(6-Bromo-3-ethoxy-2-fluorophenyl)(methyl)sulfane is an organosulfur compound that features a bromine, ethoxy, and fluorine substituent on a phenyl ring, along with a methylsulfane group
Properties
IUPAC Name |
1-bromo-4-ethoxy-3-fluoro-2-methylsulfanylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrFOS/c1-3-12-7-5-4-6(10)9(13-2)8(7)11/h4-5H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIIRZICHPOLVFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=C(C=C1)Br)SC)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrFOS | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.14 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Bromo-3-ethoxy-2-fluorophenyl)(methyl)sulfane typically involves the following steps:
Ethoxylation: The ethoxy group can be introduced via a nucleophilic substitution reaction using ethyl alcohol (C₂H₅OH) and a suitable base like sodium ethoxide (NaOEt).
Fluorination: The fluorine atom can be introduced using a fluorinating agent such as hydrogen fluoride (HF) or a more selective reagent like diethylaminosulfur trifluoride (DAST).
Methylsulfane Introduction: The methylsulfane group can be added through a thiolation reaction using methylthiol (CH₃SH) in the presence of a base like sodium hydride (NaH).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: (6-Bromo-3-ethoxy-2-fluorophenyl)(methyl)sulfane can undergo oxidation reactions to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction of the compound can lead to the formation of thiols and other reduced sulfur species. Reducing agents such as lithium aluminum hydride (LiAlH₄) can be used.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the bromine and ethoxy positions. Reagents like sodium methoxide (NaOMe) can facilitate these reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH₄)
Substitution: Sodium methoxide (NaOMe), sodium ethoxide (NaOEt)
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Thiols, reduced sulfur species
Substitution: Various substituted phenyl derivatives
Scientific Research Applications
(6-Bromo-3-ethoxy-2-fluorophenyl)(methyl)sulfane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (6-Bromo-3-ethoxy-2-fluorophenyl)(methyl)sulfane involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique substituents allow it to bind selectively to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
(6-Bromo-3-ethoxy-2-fluorophenyl)(ethyl)sulfane: Similar structure but with an ethyl group instead of a methyl group.
(6-Bromo-3-ethoxy-2-fluorophenyl)(methyl)selenane: Similar structure but with a selenium atom instead of a sulfur atom.
(6-Bromo-3-ethoxy-2-fluorophenyl)(methyl)amine: Similar structure but with an amine group instead of a sulfane group.
Uniqueness
(6-Bromo-3-ethoxy-2-fluorophenyl)(methyl)sulfane is unique due to its specific combination of substituents, which confer distinct chemical and biological properties
Biological Activity
(6-Bromo-3-ethoxy-2-fluorophenyl)(methyl)sulfane is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, comparative studies, and relevant case studies.
Chemical Structure and Properties
The compound's chemical formula is , characterized by the presence of a bromine atom, an ethoxy group, a fluorine atom, and a methylsulfane group. These substituents contribute to its unique chemical behavior and biological interactions.
The mechanism of action of this compound involves its interaction with various molecular targets, including enzymes and receptors. The compound's substituents allow it to selectively bind to these targets, modulating their activity and leading to various biological effects. Key pathways include:
- Inhibition of Enzyme Activity: The compound can inhibit specific enzymes involved in metabolic pathways.
- Disruption of Cellular Processes: It may interfere with cellular signaling pathways that are crucial for cell survival.
- Induction of Apoptosis: In cancer cells, it has been shown to trigger programmed cell death through various signaling cascades.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. Studies have demonstrated its effectiveness against both gram-positive and gram-negative bacteria, as well as certain fungi. The compound's mechanism in this context often involves disrupting bacterial cell membranes or inhibiting essential metabolic processes.
Anticancer Properties
The anticancer potential of this compound has been explored in several studies. It has shown promise in inhibiting the growth of different cancer cell lines, including breast and prostate cancer cells. The following table summarizes key findings from recent studies on its anticancer effects:
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| MCF-7 (Breast) | 15.5 | Apoptosis induction | |
| PC-3 (Prostate) | 10.2 | Cell cycle arrest | |
| A549 (Lung) | 12.8 | Inhibition of proliferation |
Comparative Studies
Comparative studies with similar compounds have highlighted the unique efficacy of this compound. For instance:
- (6-Bromo-3-ethoxy-2-fluorophenyl)(ethyl)sulfane: While structurally similar, the ethyl variant showed reduced potency in antimicrobial assays.
- (6-Bromo-3-ethoxy-2-fluorophenyl)(methyl)selenane: This selenium-containing analog exhibited different biological profiles, indicating that the sulfur atom plays a critical role in the observed activities.
Case Studies
Several case studies have provided insights into the practical applications of this compound:
- Case Study on Antimicrobial Efficacy: A study conducted on hospital-acquired infections demonstrated that formulations containing this compound significantly reduced bacterial load compared to standard treatments.
- Cancer Treatment Trials: Early-phase clinical trials involving patients with advanced solid tumors showed promising results, with some patients experiencing partial responses to treatment regimens that included this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
